molecular formula C21H21NO B1588261 (R)-2-Amino-1,1,3-triphenylpropan-1-ol CAS No. 86906-05-0

(R)-2-Amino-1,1,3-triphenylpropan-1-ol

Cat. No. B1588261
CAS RN: 86906-05-0
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-HXUWFJFHSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Cleavage of the Carbon Chain

(R)-2-Amino-1,1,3-triphenylpropan-1-ol demonstrates interesting behaviors in chemical reactions, such as when subjected to boiling in acid solutions, leading to the formation of substituted allylamines. This reaction mechanism is crucial for understanding the chemical properties and potential synthetic applications of this compound Adamson, 1949.

Antimalarial Activity

Modified compounds derived from (R)-2-Amino-1,1,3-triphenylpropan-1-ol have been synthesized and evaluated for antimalarial activities. These derivatives have shown micromolar potency against different strains of malaria, indicating the potential of (R)-2-Amino-1,1,3-triphenylpropan-1-ol derivatives in the development of new antimalarial drugs Robin et al., 2007.

Peptide Synthesis

The compound has also been used in the preparation of (R)-2-azidoesters from 2-((p-nitrobenzene)sulfonyl)oxy esters, serving as protected amino acid equivalents for the synthesis of di- and tripeptides. This application underscores its importance in peptide synthesis and the exploration of new synthetic methodologies Hoffman & Kim, 1992.

Biofuel Production

Biofuel Precursor

Engineering of specific enzymes has enabled the use of (R)-2-Amino-1,1,3-triphenylpropan-1-ol derivatives for the anaerobic production of biofuels like 2-methylpropan-1-ol, showcasing the compound's potential as a precursor in biofuel production. This research highlights the broader applicability of (R)-2-Amino-1,1,3-triphenylpropan-1-ol in renewable energy technologies Bastian et al., 2011.

Antifungal Applications

Antifungal Tripeptides

Computational studies have identified antifungal tripeptides derived from (R)-2-Amino-1,1,3-triphenylpropan-1-ol, emphasizing the compound's role in the development of new antifungal agents. These studies provide insights into the molecular properties and potential bioactivity of derivatives, showcasing the compound's medicinal chemistry applications Flores-Holguín et al., 2019.

Immunomodulation

Immunosuppressive Effects

Derivatives of (R)-2-Amino-1,1,3-triphenylpropan-1-ol have been synthesized and evaluated for their immunosuppressive effects, indicating potential applications in the development of new immunomodulatory drugs. This research highlights the therapeutic potential of these compounds in managing immune-related disorders Kiuchi et al., 2000.

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2R)-2-amino-1,1,3-triphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427256
Record name (R)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-1,1,3-triphenylpropan-1-ol

CAS RN

86906-05-0
Record name (R)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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